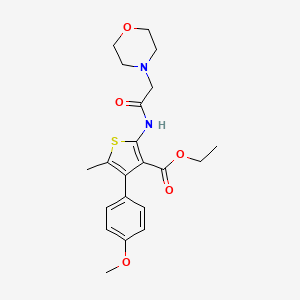

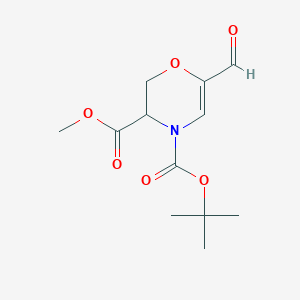

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that can be useful in understanding certain biochemical and physiological processes. In

Scientific Research Applications

Antitubercular Agents

- Substituted Benzoquinazolines and Pyrazoles : Compounds with structures akin to the one you mentioned have been studied for their potential as antitubercular agents. For instance, derivatives of substituted 5,6-dihydro-8-methoxybenzo[h]quinazolin-2-amine and pyrazoles have shown significant in vitro activity against Mycobacterium tuberculosis (Maurya et al., 2013).

Diverse Chemical Libraries

- Oxidative Carbon-Hydrogen Bond Activation : Research into the oxidative activation of carbon-hydrogen bonds has led to the synthesis of diverse chemical libraries, including structures with pyrazole and pyridazine derivatives. These compounds could be screened against various biological targets (Zaware et al., 2011).

Antiviral Activity

- Pyrazolo[3,4-b]pyridine Derivatives : Studies on compounds like 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, which share structural similarities with your compound, have shown promise in antiviral activity, particularly against HSV1 and HAV-MBB (Attaby et al., 2006).

Phosphodiesterase Inhibitors

- Pyridazinone-based Inhibitors : Compounds with pyridazinone and pyrazole structures have been studied as phosphodiesterase inhibitors, with potential therapeutic applications in conditions like schizophrenia (Kunitomo et al., 2014).

Antimicrobial Activity

- Synthesis of Schiff Bases : Research involving compounds similar to your query has focused on synthesizing Schiff bases with potential antimicrobial properties. The structural elements in these compounds, including pyrazole and methoxyphenyl groups, play a significant role in their biological activity (Puthran et al., 2019).

Anti-inflammatory and Bronchodilatory Activity

- Dual PDE3/4-Inhibitory Compounds : Some derivatives with pyrazolo[1,5-a]pyridine cores have been identified as dual PDE3/4 inhibitors with potent anti-inflammatory and bronchodilatory activities. These findings are significant in the development of treatments for conditions like asthma (Ochiai et al., 2012).

Anticancer Agents

- N-Heterocycles from Pyrazolyl-Substituted Furanone : Compounds that include pyrazolyl structures have been explored for their potential as anticancer agents. Their synthesis and interaction with various nucleophiles highlight their versatility in forming pharmacologically active derivatives (Abou-Elmagd et al., 2016).

properties

IUPAC Name |

1-(3-methoxyphenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-22-13-5-2-4-12(10-13)14(21)11-23-16-7-6-15(18-19-16)20-9-3-8-17-20/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUUJSZWKKOEKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CSC2=NN=C(C=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499384.png)

![10-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2499387.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2499388.png)

![3,5-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2499393.png)

![N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2499396.png)

![N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide](/img/structure/B2499397.png)

![1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![Ethyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetate](/img/structure/B2499402.png)